molecular formula C12H16O3S B6966088 2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane

2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane

Cat. No.: B6966088
M. Wt: 240.32 g/mol
InChI Key: CVZJMKMYCALOKT-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a methoxyphenyl group attached to a sulfanylmethyl group, which is further connected to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-dioxane-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzyl chloride+1,4-Dioxane-2-thiolNaOH, refluxThis compound\text{4-Methoxybenzyl chloride} + \text{1,4-Dioxane-2-thiol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-Methoxybenzyl chloride+1,4-Dioxane-2-thiolNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)thio]ethanol
  • 2-[(4-Methoxyphenyl)thio]acetic acid
  • 2-[(4-Methoxyphenyl)thio]propane

Uniqueness

2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfanylmethyl]-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-13-10-2-4-12(5-3-10)16-9-11-8-14-6-7-15-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZJMKMYCALOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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